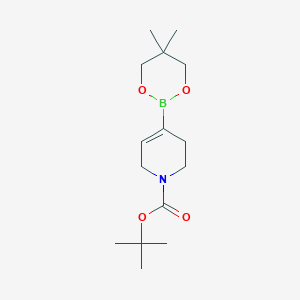

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester

Overview

Description

The compound “3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester” is a chemical compound with the molecular formula C16 H28 B N O4 . It is also known by the synonym "tert-Butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1" .

Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are known to undergo protodeboronation, a reaction that involves the removal of a boron group . This reaction is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Synthesis and Reactivity

This chemical serves as a pivotal intermediate in the synthesis of N-alkyl-3-boronopyridinium salts, demonstrating efficient protocols that reduce reaction times and prevent thermal degradation (Karpichev et al., 2012). Its use in the synthesis of unsaturated polyesters, employing boric acid as a mild catalyst, showcases its role in producing new families of degradable polymer surfactants with tunable hydrophilicity (Alemdar et al., 2010).

Luminescence and Sensing

In luminescence studies, the neopentyl ester of 1,3-di(2-pyridyl)benzene-5-boronic acid, related to the queried compound, has been used in the synthesis of cyclometalated platinum complexes, highlighting its contribution to the study of excited states modulation by ion binding, and its application in sensing technologies (Rochester et al., 2009).

Cross-Coupling Reactions

It has also played a crucial role in the synthesis of novel halopyridinylboronic acids and esters, facilitating advancements in Suzuki cross-coupling reactions. This has opened up avenues for creating diverse pyridine libraries, further underlining its importance in organic synthesis and medicinal chemistry (Bouillon et al., 2003).

Polymer Science

Moreover, it has been instrumental in the development of hexylene-glycol boronic esters, offering insights into their preparation, reactivity, and comparison with other boronic esters. This work emphasizes its potential in enhancing the reactivity and stability of boronic esters in metal-catalyzed reactions, contributing to the field of polymer science (Blandin & Chavant, 2015).

Advanced Materials and Coordination Chemistry

Research into N-containing boronic esters, including the preparation of macrocycles and coordination polymers, showcases the compound's utility in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Salazar-Mendoza et al., 2013).

Mechanism of Action

Target of Action

The primary target of 3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester is the amine functional group in organic compounds . This compound acts as a protective agent (Boc protective group) that shields the amine functional group from undesired side reactions during chemical synthesis .

Mode of Action

this compound interacts with its target by forming a protective layer around the amine functional group . This prevents the amine from participating in unwanted side reactions, thereby ensuring the integrity of the amine functional group throughout the synthesis process .

Biochemical Pathways

It is known that this compound plays a crucial role in organic synthesis, particularly in reactions involving amines .

Pharmacokinetics

It is known that the compound is stable at room temperature but less stable under sunlight .

Result of Action

The primary result of the action of this compound is the protection of the amine functional group in organic compounds . This allows for the successful synthesis of other organic molecules without unwanted side reactions involving the amine functional group .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is stable at room temperature but less stable under sunlight . Therefore, it is recommended to store and handle this compound under appropriate conditions to ensure its efficacy and stability .

Properties

IUPAC Name |

tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO4/c1-14(2,3)21-13(18)17-8-6-12(7-9-17)16-19-10-15(4,5)11-20-16/h6H,7-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYQCSGFXGPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)

![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)